6-Bromo-6-heptenenitrile
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Overview
Description
6-Bromo-6-heptenenitrile is an organic compound with the molecular formula C7H10BrN It is a member of the aliphatic nitrile family, characterized by the presence of a bromine atom and a nitrile group attached to a heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-6-heptenenitrile can be synthesized through several methods. One common approach involves the bromination of 6-heptenenitrile. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-6-heptenenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2R), or alkoxides (OR-).
Addition Reactions: The double bond in the heptene chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Hydrogen bromide (HBr) in the presence of a solvent like acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 6-Hydroxy-6-heptenenitrile, 6-Amino-6-heptenenitrile.
Addition: 6,6-Dibromoheptanenitrile.
Reduction: 6-Heptenamine.
Scientific Research Applications
6-Bromo-6-heptenenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 6-Bromo-6-heptenenitrile depends on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitrile group is converted to an amine, involving the transfer of hydrogen atoms to the carbon and nitrogen atoms.
Comparison with Similar Compounds
Similar Compounds
6-Heptenenitrile: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Bromohexanenitrile: Similar structure but with a shorter carbon chain, affecting its physical properties and reactivity.
6-Bromo-1-hexene: Contains a bromine atom and a double bond but lacks the nitrile group, leading to different reactivity patterns.
Uniqueness
6-Bromo-6-heptenenitrile is unique due to the presence of both a bromine atom and a nitrile group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
IUPAC Name |
6-bromohept-6-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN/c1-7(8)5-3-2-4-6-9/h1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGPFGXVCVBBMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCC#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439934 |
Source
|
Record name | 6-bromohept-6-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148252-44-2 |
Source
|
Record name | 6-Bromo-6-heptenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148252-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromohept-6-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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